molecular formula C7H7ClN2O2 B102745 4-chloro-N-methyl-3-nitroaniline CAS No. 16330-03-3

4-chloro-N-methyl-3-nitroaniline

Cat. No.: B102745
CAS No.: 16330-03-3
M. Wt: 186.59 g/mol
InChI Key: AKWYUIABSIEMJY-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, a nitro group at the 3-position, and a methyl group on the nitrogen atom. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-methyl-3-nitroaniline typically involves multiple steps:

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. For example, the hydroalkylation of nitrobenzene with methanol over oxide catalysts can be used to produce N-methylaniline derivatives .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-3-nitroaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-chloro-N-methyl-3-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups influences its reactivity and applications in various fields .

Properties

IUPAC Name

4-chloro-N-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWYUIABSIEMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167562
Record name Aniline, 4-chloro-N-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16330-03-3
Record name Aniline, 4-chloro-N-methyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016330033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 4-chloro-N-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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